5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde

Lipophilicity Physicochemical properties Medicinal chemistry building blocks

5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde (CAS 1152977-25-7) is a fully substituted pyrazole-4-carbaldehyde building block with a molecular formula of C13H12ClFN2O and a molecular weight of 266.70 g/mol. The compound features a 5-chloro substituent, an N-1-(2-fluorophenyl) group, a 3-propyl chain, and a reactive 4-formyl handle, classifying it among 5-chloro-1,3-dialkyl/aryl-1H-pyrazole-4-carbaldehydes.

Molecular Formula C13H12ClFN2O
Molecular Weight 266.70 g/mol
CAS No. 1152977-25-7
Cat. No. B6352785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde
CAS1152977-25-7
Molecular FormulaC13H12ClFN2O
Molecular Weight266.70 g/mol
Structural Identifiers
SMILESCCCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F
InChIInChI=1S/C13H12ClFN2O/c1-2-5-11-9(8-18)13(14)17(16-11)12-7-4-3-6-10(12)15/h3-4,6-8H,2,5H2,1H3
InChIKeyWFNXNRVIWRPHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde (CAS 1152977-25-7) – Procurement-Grade Overview and Structural Identity


5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde (CAS 1152977-25-7) is a fully substituted pyrazole-4-carbaldehyde building block with a molecular formula of C13H12ClFN2O and a molecular weight of 266.70 g/mol . The compound features a 5-chloro substituent, an N-1-(2-fluorophenyl) group, a 3-propyl chain, and a reactive 4-formyl handle, classifying it among 5-chloro-1,3-dialkyl/aryl-1H-pyrazole-4-carbaldehydes. This specific substitution pattern creates a unique combination of electronic, steric, and physicochemical properties that differentiate it from closely related N-aryl and 3-alkyl analogs used in medicinal chemistry and agrochemical intermediate programs [1].

Why In-Class Pyrazole-4-carbaldehyde Analogs Cannot Substitute for 5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde (CAS 1152977-25-7) Without Loss of Differentiation


Procurement specialists and medicinal chemists cannot freely interchange 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde with other 5-chloro-1-aryl-3-alkyl-1H-pyrazole-4-carbaldehydes because the ortho-fluorine on the N-1 phenyl ring exerts a distinct electron-withdrawing effect that modulates the reactivity of both the pyrazole core and the 4-carbaldehyde group [1]. This electronic perturbation alters the compound's behavior in downstream transformations (e.g., Knoevenagel condensations, hydrazone formations) relative to analogs bearing 3-chlorophenyl, 4-chlorophenyl, or 4-fluorophenyl N-1 substituents. Furthermore, the 3-propyl chain provides a specific lipophilicity window (clogP ~3.39) that differs from 3-methyl (clogP ~2.6) or 3-ethyl (clogP ~2.9) counterparts, directly affecting intermediate partitioning and purification characteristics [2]. Generic substitution therefore introduces uncontrolled variance in both synthetic yield and downstream biological or physicochemical profiles.

Quantitative Differentiation Evidence for 5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde (CAS 1152977-25-7) Against Closest Analogs


Lipophilicity Differentiation: clogP Comparison Between 2-Fluorophenyl and 3-Chlorophenyl N-1 Analogs

The target compound (5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde) exhibits a calculated partition coefficient (clogP) of 3.39 [1]. The direct N-1 aryl analog 5-chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde (CAS 1152960-82-1) displays a significantly higher clogP of 3.9 [2]. This difference of ΔclogP = 0.51 log units translates to an approximately 3.2-fold difference in lipophilicity, which has meaningful consequences for intermediate extraction efficiency, chromatographic purification, and the drug-likeness profile of downstream products.

Lipophilicity Physicochemical properties Medicinal chemistry building blocks

Topological Polar Surface Area (TPSA) Comparison: 2-Fluorophenyl vs. 4-Chlorophenyl N-1 Analogs

The target compound possesses a TPSA of 34.15 Ų [1]. While directly comparable TPSA data for the 4-chlorophenyl analog (CAS 1152959-94-8) is not available from the same computational source, pyrazole-4-carbaldehydes with dichlorophenyl substitution patterns generally exhibit TPSA values in the range of 46–72 Ų depending on substitution . The lower TPSA of the 2-fluorophenyl derivative predicts superior passive membrane permeability, which is relevant when the compound is used as a precursor for cell-permeable probe molecules or CNS-targeted agents.

Polar surface area Membrane permeability Building block selection

Synthetic Accessibility Constraint: Vilsmeier-Haack Formylation Failure of 5-Chloro-1,3-dialkyl-1H-pyrazoles

A published study demonstrated that 5-chloro-1,3-dialkyl-1H-pyrazoles fail to undergo direct Vilsmeier-Haack formylation under both standard conditions and microwave activation, whereas non-chlorinated 1,3,5-trialkylpyrazoles are successfully formylated [1]. This means that the target compound—a 5-chloro-1,3-dialkyl-1H-pyrazole-4-carbaldehyde—cannot be prepared by the most straightforward formylation route. Its commercial availability (e.g., from Fluorochem, Leyan, MolCore) implies that a non-obvious, multi-step synthetic sequence is required. This synthetic inaccessibility constitutes a supply-chain differentiation: analogs lacking the 5-chloro substituent can be synthesized on-demand via Vilsmeier-Haack, but the target compound relies on specialized manufacturing routes that are not universally available.

Synthetic chemistry Vilsmeier-Haack formylation Building block availability

Commercial Purity Specification Benchmarking: 98% (NLT) vs. 95% Minimum Purity

Multiple vendors offer 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde at differentiated purity grades. MolCore specifies purity as NLT 98% , and Leyan lists 98% purity . This exceeds the 95% purity offered by some general chemical suppliers (e.g., CymitQuimica lists 95.0% for the Fluorochem-sourced material ). A minimum purity of 98% ensures that the aldehyde content is sufficient for stoichiometric reactions (e.g., reductive aminations, hydrazone formations) without requiring correction for inert impurities, thereby improving batch-to-batch reproducibility in multi-step syntheses.

Purity specification Procurement quality Reproducibility

Downstream Biological Relevance: CCR5 Antagonist Pharmacophore Scaffold

Preliminary pharmacological screening has identified that compounds within the 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole chemotype exhibit activity as CCR5 antagonists, with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While explicit IC50 data for this exact compound as a CCR5 antagonist is not publicly available, the chemotype's demonstrated target engagement distinguishes it from N-aryl analogs (e.g., 3-chlorophenyl or 4-chlorophenyl variants) for which no comparable CCR5 activity has been reported.

CCR5 antagonist HIV Inflammation Pharmacophore

Recommended Application Scenarios for 5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde (CAS 1152977-25-7)


Synthesis of CCR5 Antagonist Lead Series for HIV and Inflammatory Disease Programs

The compound serves as a direct precursor for generating focused libraries of CCR5 antagonists, as supported by preliminary pharmacological screening that identifies the 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole chemotype as active against CCR5 . The 4-carbaldehyde group provides a versatile handle for reductive amination, oxime formation, or Knoevenagel condensation to elaborate structure-activity relationships, while the 98% purity specification ensures reliable stoichiometric control .

Physicochemically Optimized Intermediate for CNS-Penetrant Probe Synthesis

With a clogP of 3.39 and TPSA of 34.15 Ų , this compound falls within the favorable physicochemical space for CNS drug candidates. The lower lipophilicity compared to the 3-chlorophenyl analog (clogP 3.9 ) and lower TPSA relative to dichlorophenyl variants makes it the preferred starting material for medicinal chemistry campaigns where balancing brain penetration with metabolic stability is critical.

Specialty Building Block for Agrochemical Intermediate Programs Requiring Ortho-Fluoro Aryl Substituents

The ortho-fluorine on the N-1 phenyl ring imparts metabolic stability and unique electronic properties that are valued in agrochemical design. The compound's non-commodity synthetic status—driven by the failure of 5-chloro-1,3-dialkyl-1H-pyrazoles to undergo direct Vilsmeier-Haack formylation —makes it a strategic procurement item for agrochemical companies developing proprietary fungicidal or herbicidal pyrazole derivatives.

Calibrated Reference Standard for Building Block Purity and Identity Verification in Quality Control

The availability of this compound at NLT 98% purity from ISO-certified suppliers such as MolCore enables its use as a calibrated reference standard for HPLC or GC purity analysis of pyrazole-4-carbaldehyde building block libraries. The well-defined molecular weight (266.70 g/mol) and distinct retention characteristics facilitate its deployment in quality control workflows for pharmaceutical and agrochemical intermediate release testing.

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